4-((4-Oxo-2-thioxothiazolidin-3-yl)methyl)benzenesulfonamide
Overview
Description
This compound is a derivative of 1,3-thiazolidin-4-one . Compounds containing a 1,3-thiazolidin-4-one fragment are widely known due to their biological activity . For example, this fragment is a structural unit of a number of peroxisome proliferator activated receptor (PPAR) antagonists, and such compounds are used in the treatment of type II diabetes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoyl chloride was reacted with ethanol and amines to obtain the corresponding ester and amides . Another method involves the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by independent synthesis and IR and 1H NMR spectroscopy . For instance, the 1H NMR spectrum of a related compound showed peaks at various chemical shifts, indicating the presence of different types of protons .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of 2,2′-(carbonothioyldisulfanediyl)diacetic acid with substituted benzohydrazides resulted in the formation of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been predicted in silico . For instance, the melting point of a related compound was found to be between 223-225°C .Scientific Research Applications
Photodegradation Studies
Research on sulfamethoxazole, a compound related to 4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzenesulfonamide, has shown it to be extremely photolabile in acidic aqueous solutions. This leads to the formation of various photoproducts, indicating potential environmental applications in the degradation of pharmaceutical contaminants (Wei Zhou & D. Moore, 1994).
Anti-Inflammatory and Analgesic Activities
Derivatives of thiazolidinone, a core component of the target compound, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These derivatives showed promising results without causing significant tissue damage in liver, kidney, colon, and brain, highlighting their potential therapeutic applications (Ş. Küçükgüzel et al., 2013).
Anticancer Activity
Several studies have synthesized and characterized derivatives of 4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzenesulfonamide, exploring their anticancer activity. For instance, novel derivatives have shown significant inhibitory activity against various cancer cell lines, including breast and colorectal cancers, by inducing apoptotic pathways (Wagdy M. Eldehna et al., 2017).
Future Directions
The future directions for research on this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The design of combinatorial libraries of biologically active compounds using this compound as a building block could also be a promising direction .
Properties
IUPAC Name |
4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S3/c11-18(14,15)8-3-1-7(2-4-8)5-12-9(13)6-17-10(12)16/h1-4H,5-6H2,(H2,11,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADUVXHCZLCUCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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